molecular formula C12H12BrNO2 B7859090 5-(4-Bromo-2-formylphenoxy)pentanenitrile

5-(4-Bromo-2-formylphenoxy)pentanenitrile

Cat. No.: B7859090
M. Wt: 282.13 g/mol
InChI Key: ABKDAUUGIZJRFA-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-formylphenoxy)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a phenoxy group bearing bromo (Br) and formyl (CHO) functional groups at the 4- and 2-positions of the aromatic ring, respectively. Nitriles are versatile intermediates in organic synthesis, often utilized in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability.

Properties

IUPAC Name

5-(4-bromo-2-formylphenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-11-4-5-12(10(8-11)9-15)16-7-3-1-2-6-14/h4-5,8-9H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKDAUUGIZJRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 5-(4-Bromo-2-formylphenoxy)pentanenitrile may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the product's identity and purity.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

      Scientific Research Applications

      5-(4-Bromo-2-formylphenoxy)pentanenitrile has several scientific research applications across different fields:

        Comparison with Similar Compounds

        Key Observations:

        Substituent Effects on Reactivity and Applications The formyl group in the target compound distinguishes it from analogs like 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile. The aldehyde functionality enhances reactivity, making it suitable for further derivatization (e.g., condensation reactions) compared to the less reactive fluoro group . Halogenated Nitriles: Bromo substituents increase molecular weight and may enhance photostability or bioactivity. For example, brominated nitriles are common intermediates in pharmaceutical synthesis .

        Synthesis Pathways Brominated nitriles are often synthesized via radical bromination.

        Biological and Physical Properties Odor Activity: and note that nitriles like 5-(methylthio)-pentanenitrile contribute to odor in plant oils (OAV > 9.2). The target compound’s formyl group may reduce volatility compared to methylthio analogs, altering its sensory impact . Toxicity: While 5-(acetyloxy)pentanenitrile is classified as an irritant (H302, H315), bromo-formyl derivatives may exhibit different hazards due to their distinct functional groups .

        Biological Activity

        5-(4-Bromo-2-formylphenoxy)pentanenitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

        • Molecular Formula : C₁₂H₁₂BrNO
        • Molecular Weight : 282.1363 g/mol
        • CAS Number : Not available

        Biological Activity Overview

        The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

        Antimicrobial Activity

        Research indicates that compounds with similar structural features exhibit significant antimicrobial effects against various pathogens. For instance, derivatives of bromo-substituted phenols have shown enhanced activity against Gram-positive bacteria, suggesting that this compound may possess similar properties.

        Pathogen Type Activity Reference
        Gram-positive bacteriaModerate to high
        Fungal pathogensLow to moderate

        Anti-inflammatory Properties

        The compound's ability to modulate inflammatory pathways has been noted in studies focusing on its interaction with immune cells. It may inhibit the production of pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.

        Cytokine Effect Mechanism
        TNF-αInhibitionNF-κB pathway modulation
        IL-6DecreaseJAK/STAT signaling interference

        The biological activity of this compound is potentially mediated through several mechanisms:

        • Receptor Interaction : The compound may interact with various receptors involved in inflammation and immune response.
        • Enzyme Inhibition : It could inhibit enzymes that play critical roles in pathogen survival and proliferation.
        • Cell Cycle Regulation : There is potential for this compound to affect cell cycle progression in cancer cells, leading to apoptosis.

        Study 1: Antimicrobial Efficacy

        A study investigated the antimicrobial efficacy of various bromo-substituted phenols, including analogs of this compound. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent.

        Study 2: Anti-inflammatory Effects

        In vitro studies demonstrated that treatment with this compound led to a marked decrease in TNF-α levels in macrophage cultures, suggesting its role as an anti-inflammatory compound.

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